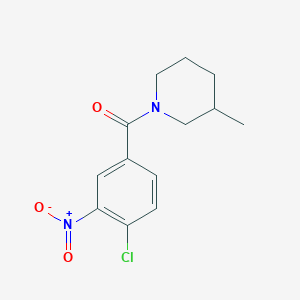
diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(2-phenylethyl)-1,4'-bipiperidine-1',4-dicarboxylate, commonly known as DPEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用機序
DPEP acts as a selective sigma-1 receptor agonist, which modulates the activity of various ion channels and neurotransmitter receptors in the central nervous system. It has been shown to increase the release of dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
DPEP has been shown to exhibit various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant properties. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DPEP has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for the sigma-1 receptor. However, its limitations include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of DPEP, including its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Further studies are also needed to investigate its mechanism of action and potential side effects. Additionally, the development of novel analogs of DPEP may lead to the discovery of more potent and selective sigma-1 receptor agonists.
合成法
The synthesis of DPEP involves the reaction of 1,4-bis(bromomethyl)benzene with N-phenylethylpiperidine-4-carboxamide in the presence of a palladium catalyst. The resulting product is then treated with diethyl oxalate to obtain the final compound, DPEP.
科学的研究の応用
DPEP has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory formation, and cell survival.
特性
IUPAC Name |
ethyl 1-(1-ethoxycarbonylpiperidin-4-yl)-4-(2-phenylethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-3-29-22(27)24(13-10-20-8-6-5-7-9-20)14-18-25(19-15-24)21-11-16-26(17-12-21)23(28)30-4-2/h5-9,21H,3-4,10-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPTCHHGIDPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C(=O)OCC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)
![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)

![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)
![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)
